molecular formula C21H40O4 B016389 Monoolein CAS No. 111-03-5

Monoolein

Cat. No. B016389
CAS RN: 111-03-5
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Description

Synthesis Analysis

Monoolein synthesis has been explored through various methods, with enzymatic synthesis being a prominent approach due to its specificity and mild reaction conditions. Wang Xiaosa (2013) detailed an improved two-step method for monoolein synthesis, starting with the enzymatic esterification of 1,2-acetonide glycerol and oleic acid to form 1,2-acetonide-3-oleoylglycerol, followed by cleavage in methanol catalyzed by Amberlyst-15, achieving a monoolein content increase from 72.6% to 95.8% after purification (Wang Xiaosa, 2013). Similarly, Nitbani et al. (2020) described a two-step reaction involving transesterification of ethyl oleate and 1,2-acetonide glycerol followed by deprotection, yielding 1-monoolein as a white soft solid (Nitbani et al., 2020).

Scientific Research Applications

  • Lipid Molecular Structure and Liquid Crystal Phase Behavior : Monoolein is crucial in understanding how lipid molecular structure relates to liquid crystal phase behavior. This understanding is significant for the rational design of applications and comprehending membrane lipid diversity (Qiu & Caffrey, 2000).

  • Drug Delivery Nanocarriers : It's used in monoolein-based cubosomes as promising drug delivery nanocarriers for theranostic purposes. These nanocarriers can influence lipid profiles in cells, impacting the synthesis of intracellular membranes and lipid droplet accumulation (Rosa et al., 2015).

  • Various Applications : Monoolein's applications extend to drug delivery, emulsion stabilization, and protein crystallization (Kulkarni et al., 2011).

  • Transdermal Vaccine Delivery : It enhances the skin permeation of powder proteins, facilitating transdermal vaccine delivery for therapies related to cancer, inflammation, and allergies (Kitaoka et al., 2020).

  • Reverse Hexagonal Liquid Crystals : Monoolein-based reverse hexagonal liquid crystals have potential in drug delivery systems, food products, and protein encapsulation and crystallization (Libster et al., 2011).

  • Bone Repair : In combination with recombinant human MMP-2, monoolein enhances the rate of new bone formation in a rat bone defect model (de Figueiredo et al., 2020).

  • Food, Pharmaceutical, and Cosmetic Industries : Its phase behavior is studied for various applications in these industries (Kim et al., 2009).

  • Controlled Drug Release and Skin Permeation : It can control the release and skin permeation of drugs like tacrolimus, expanding its usage area (Thapa et al., 2012).

  • Sustained Drug Release : Monoolein phases are effective matrices for sustained drug release due to their bicontinuous phases and encapsulation capabilities (Mazzoni et al., 2016).

  • Membrane Protein Crystallization : It's used in the cubic-Pn3m mesophase for in meso crystallization of membrane proteins, yielding high-resolution structures (Cherezov et al., 2002).

  • Photodynamic Therapy : Monoolein/water gel is explored for delivering pro-drugs and photosensitizers in photodynamic therapy for treating cutaneous diseases (Turchiello et al., 2003).

  • Pharmaceutical Industry Applications : Its role as an emulsifying agent, absorption enhancer, and food additive is significant in the pharmaceutical industry (Ganem-Quintanar et al., 2000).

  • Topical Drug Delivery : Monoolein-based formulations with liquid crystalline phases are used for topical drug delivery, preventing burst release and ensuring biocompatibility (Hiwale et al., 2013).

Safety And Hazards

Monoolein is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

Monoolein has been used in an aqueous vehicle, often with polyhydric alcohols, as a common skin penetration enhancer that facilitates topical and transdermal drug delivery . Future research could focus on understanding how minor changes in lipid chemical structure affect self-assembly and membrane topology, which could facilitate the development of MO-based materials for biomedicine and as model lipid compartments .

properties

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
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InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
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Molecular Formula

C21H40O4
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DSSTOX Substance ID

DTXSID3042003
Record name Glycerol 1-monooleate
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Molecular Weight

356.5 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Boiling Point

238-240 °C AT 3 MM HG
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
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Product Name

Glyceryl monooleate

Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS RN

111-03-5, 25496-72-4, 67701-32-0
Record name Glycerol 1-monooleate
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Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name GLYCERYL 1-OLEATE
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Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Record name GLYCEROL MONOOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,800
Citations
A Ganem-Quintanar… - Drug development and …, 2000 - Taylor & Francis
… on the application of monoolein in the pharmaceutical area. The ability of monoolein to serve as … We are also particularly interested in the potential use of monoolein as a drug delivery …
Number of citations: 265 www.tandfonline.com
CV Kulkarni, W Wachter, G Iglesias-Salto… - Physical Chemistry …, 2011 - pubs.rsc.org
… describing the manifold applications of monoolein, one of the most … monoolein self assemblies that are covered in subsequent sections. Finally the growing applications of monoolein …
Number of citations: 444 pubs.rsc.org
H Qiu, M Caffrey - Biomaterials, 2000 - Elsevier
… properties of the monoolein/water system has grown in the recent past. Monoolein is also an … To make intelligent use of the monoolein/water system, a reliable and detailed temperature–…
Number of citations: 686 www.sciencedirect.com
B Ericsson, K Larsson, K Fontell - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
A cubic monoacylglycerol-protein-water phase has been identified by low-angle X-ray diffraction, and the main features of the ternary phase diagram monoolein/lysozyme/water are …
Number of citations: 145 www.sciencedirect.com
J Briggs, H Chung, M Caffrey - Journal de Physique II, 1996 - jp2.journaldephysique.org
… of all monoacylglycerols is monoolein. … monoolein is available commercially in high purity and at low cost. Furthermore, … monoolein /water system over a wide range of composition and …
Number of citations: 433 jp2.journaldephysique.org
C Czeslik, R Winter, G Rapp, K Bartels - Biophysical Journal, 1995 - cell.com
We used x-ray and neutron diffraction to study the temperature- and pressure-dependent structure and phase behavior of the monoacylglycerides 1-monoelaidin (ME) and 1-monoolein (…
Number of citations: 151 www.cell.com
G Wörle, M Drechsler, MHJ Koch, B Siekmann… - International journal of …, 2007 - Elsevier
Colloidal cubic phase particles formed in the monoolein/… developed to reliably yield monoolein dispersions with cubic … on the properties of monoolein dispersions prepared by high-…
Number of citations: 117 www.sciencedirect.com
AS Colakoglu - Food Chemistry, 2007 - Elsevier
… monoolein, stearic acid or iron to the soybean oil accelerated the rate of lipid oxidation during the storage. Monoolein … was to determine the effects of monoolein, stearic acid and iron on …
Number of citations: 99 www.sciencedirect.com
Y Chan, SK Singh, M Gulati, S Wadhwa… - Journal of Drug Delivery …, 2022 - Elsevier
… For this instance, monoolein is a polar lipid nanomaterial best known for its versatility, … In this review, we present the applications of monoolein as a novel nanomaterial-based strategy …
Number of citations: 4 www.sciencedirect.com
S Engström, L Engström - International journal of pharmaceutics, 1992 - Elsevier
The phase behaviour of the four-component system, lidocaine base-lidocaine HCl-monoolein-water, was investigated. It was found that the cubic phase formed in the monoolein-water …
Number of citations: 126 www.sciencedirect.com

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